An In-depth Technical Guide to Astin B: Chemical Structure and Biological Properties
An In-depth Technical Guide to Astin B: Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astin B is a naturally occurring cyclic pentapeptide with a unique chemical structure and significant biological activities.[1] Isolated from the medicinal plant Aster tataricus and produced by the endophytic fungus Cyanodermella asteris, this compound has garnered interest in the scientific community for its potent cytotoxic and hepatotoxic effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Astin B. It details the experimental protocols for key assays and visualizes the known signaling pathways affected by this compound, offering a valuable resource for researchers in pharmacology, toxicology, and drug discovery.
Chemical Structure and Physicochemical Properties
Astin B is a halogenated cyclic pentapeptide characterized by the presence of two chlorine atoms. Its complex structure is fundamental to its biological activity.
Table 1: Chemical Identifiers and Properties of Astin B
| Identifier/Property | Value | Source |
| IUPAC Name | (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-3-ethyl-13-[(1S)-1-hydroxyethyl]-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | [3] |
| Molecular Formula | C₂₅H₃₃Cl₂N₅O₇ | [3] |
| Molecular Weight | 586.5 g/mol | |
| Canonical SMILES | CC[C@H]1C(=O)N2C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1)C1=CC=CC=C1)CO)--INVALID-LINK--O)Cl">C@HCl | N/A |
| CAS Number | 151201-76-2 |
Table 2: Physicochemical Properties of Astin B
| Property | Value | Notes |
| Melting Point | Data not available | Not reported in the reviewed literature. |
| Boiling Point | Data not available | Not reported in the reviewed literature. |
| Solubility | Soluble in Chloroform | Quantitative solubility data in other common solvents (e.g., DMSO, ethanol, water) is not readily available. |
| Appearance | Powder |
Biological Activity
Astin B exhibits potent biological effects, most notably hepatotoxicity and cytotoxicity against various cell lines. These activities are attributed to its ability to induce programmed cell death (apoptosis) and autophagy.
Hepatotoxicity
Astin B has been identified as a hepatotoxic compound, contributing to the liver-damaging effects observed with the consumption of Aster tataricus. In vivo studies in mice have shown that oral administration of Astin B leads to liver injury. At a dosage of 10 mg/kg, it caused significant elevation of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. While a precise LD50 value for oral administration in mice is not available in the reviewed literature, these findings confirm its potential for causing liver damage.
Cytotoxicity and Antitumor Potential
While specific IC50 values for Astin B against a wide range of cancer cell lines are not extensively reported in the available literature, its parent plant, Aster tataricus, and related astin compounds have shown antitumor activity. The cytotoxic effects of Astin B are primarily mediated through the induction of apoptosis and autophagy.
Table 3: In Vitro Cytotoxicity of Astin B
| Cell Line | Assay | Concentration Range | Effect |
| L-02 (human normal liver cells) | MTT Assay | 0-60 µM | Inhibition of cell proliferation |
Mechanism of Action: Signaling Pathways
Astin B exerts its biological effects by modulating key cellular signaling pathways, primarily those involved in apoptosis and autophagy.
Induction of Apoptosis
Astin B induces apoptosis through a mitochondria/caspase-dependent pathway. This process involves the following key events:
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Increased Oxidative Stress: Astin B treatment leads to an increase in reactive oxygen species (ROS) and a reduction in intracellular glutathione (GSH).
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Mitochondrial Dysfunction: It causes depolarization of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.
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Modulation of Bcl-2 Family Proteins: Astin B increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.
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Caspase Activation: It leads to the activation of initiator caspase-9 and executioner caspase-3.
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JNK Phosphorylation: Enhanced phosphorylation of c-Jun N-terminal kinase (JNK) is also observed.
Induction of Autophagy
In addition to apoptosis, Astin B also induces autophagy in human hepatic L-02 cells, which appears to be a protective mechanism against apoptosis. The key indicators of Astin B-induced autophagy include:
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Increased LC3-II: An increase in the phosphatidylethanolamine-conjugated form of microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a marker for autophagosome formation.
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Decreased p62: A decrease in the level of sequestosome 1 (p62/SQSTM1), a protein that is degraded during autophagy.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the literature to characterize the biological effects of Astin B.
Isolation and Purification of Astin B from Aster tataricus
A general procedure for the isolation of astins from the roots of Aster tataricus involves solvent extraction and chromatographic separation.
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Extraction: The dried and powdered roots of Aster tataricus are typically extracted with a solvent such as 95% ethanol.
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Chromatography: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure Astin B.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of Astin B on cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
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Cell Seeding: L-02 cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
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Treatment: The cells are then treated with various concentrations of Astin B (e.g., 0-60 µM) for a specified duration (e.g., 24, 48 hours).
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MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 4 hours at 37°C.
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Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding a solubilizing agent, such as DMSO.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for Apoptosis and Autophagy Markers
Western blotting is a key technique to quantify the changes in protein expression levels associated with apoptosis and autophagy.
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Cell Lysis: After treatment with Astin B, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, LC3, p62).
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Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Conclusion
Astin B is a potent bioactive cyclic pentapeptide with a well-defined chemical structure. Its significant hepatotoxicity and cytotoxicity are primarily mediated through the induction of apoptosis and autophagy. The detailed understanding of its mechanism of action, involving key signaling molecules like caspases, Bcl-2 family proteins, and LC3, provides a foundation for further research into its potential therapeutic applications and toxicological risks. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers working with Astin B and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile, including the determination of its IC50 values against a broader range of cancer cell lines and a more precise in vivo toxicity assessment.
